
8-Prenylnaringenin
Übersicht
Beschreibung
8-Prenylnaringenin is a prenylflavonoid phytoestrogen, known for its potent estrogenic activity. It is found in hops (Humulus lupulus) and beer, and is considered one of the most estrogenic phytoestrogens known . The compound is equipotent at the two forms of estrogen receptors, ERα and ERβ, and acts as a full agonist of ERα .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 8-Prenylnaringenin can be synthesized through various methods. One approach involves the use of prenyltransferases (PTs) from different sources. For instance, the enzyme Sf N8DT-1 derived from Sophora flavescens can synthesize this compound . The process involves multiple sequence alignment and mutagenesis to enhance catalytic activity. Overexpression of key genes in the mevalonate pathway can significantly improve the yield of this compound .
Industrial Production Methods: Industrial production of this compound often involves microbial biosynthesis. Saccharomyces cerevisiae, a type of yeast, can be engineered to produce this compound by enhancing precursor pathways and optimizing enzyme activity . This method has shown promising results, with significant improvements in yield through metabolic and protein engineering .
Analyse Chemischer Reaktionen
1.1. Demethylation of Xanthohumol (XN)
Xanthohumol (XN), a precursor in hops, is demethylated to 8-PN and 6-prenylnaringenin (6-PN) using lithium chloride (LiCl) in dimethylformamide (DMF) under microwave irradiation. This reaction was optimized via a design of experiments (DOE) approach .
Optimized Reaction Conditions
Factor | Low Value | High Value | Optimal Value |
---|---|---|---|
Temperature | 160°C | 220°C | 190°C |
LiCl (mg) | 2.4 | 23.9 | 37.1 |
Time (min) | 5 | 30 | 1 |
Key findings:
-
Temperature : Critical factor for 8-PN yield, with 190°C maximizing conversion.
-
LiCl concentration : Higher amounts (e.g., 37.1 mg) enhance 8-PN formation.
-
Time : Shorter durations (1 min) minimize byproduct formation .
2.1. Hepatic and Intestinal Metabolism
8-PN undergoes extensive phase I and II metabolism:
-
Phase I (Oxidation) :
-
Prenyl group oxidation :
-
Flavanone skeleton oxidation :
-
-
Phase II (Conjugation) :
2.2. CYP-Dependent Biotransformations
-
CYP2C8 and CYP2C19 : Catalyze alcohol formation in the prenyl side chain .
-
CYP1A2 : Converts isoxanthohumol (IX) to 8-PN in the distal colon .
Synthetic Derivatives
Several synthetic derivatives have been developed for enhanced activity or stability:
-
Methylation variants :
-
7,4′-Di-O-methyl-8-prenylnaringenin
-
7,4′-Di-O-acetyl-8-prenylnaringenin
-
-
Alkylation variants :
-
7,4′-Di-O-allyl-8-prenylnaringenin
-
7,4′-Di-O-palmitoyl-8-prenylnaringenin
-
-
Alkyl chain modifications :
Enzyme-Catalyzed Conversions
-
8-dimethylallylnaringenin 2'-hydroxylase : Converts 8-PN to leachianone G using NADPH and O₂ .
-
Biotransformation in GI tract : Fecal microbiota converts isoxanthohumol (IX) to 8-PN, with conversion efficiency varying among individuals (6.9–78.8%) .
Pharmacokinetic Considerations
-
Absorption : Rapid intestinal absorption (Caco-2 cells) followed by enterohepatic recirculation .
-
Efflux Inhibition : Inhibits ABCG2, ABCB1, and ABCC1 transporters, potentially affecting co-administered drugs .
Reaction Optimization Metrics
DOE Model Validation
Target | R² (%) | R² (Corrected) |
---|---|---|
8-PN | 95.1 | 92.9 |
6-PN | 94.7 | 92.3 |
Byproducts | 98.6 | 97.7 |
The high R² values confirm robust model predictions for reaction outcomes .
This comprehensive analysis highlights 8-PN’s complex reactivity, from enzymatic synthesis to metabolic breakdown, emphasizing its role as a bioactive compound with therapeutic potential.
Wissenschaftliche Forschungsanwendungen
Women's Health
Menopausal Symptom Relief
8-PN has shown promise in alleviating menopausal symptoms due to its estrogenic effects. Clinical studies indicate that 8-PN can significantly reduce hot flashes and improve overall quality of life in postmenopausal women . A double-blind, placebo-controlled trial demonstrated that doses of 50-750 mg led to marked improvements in symptom relief compared to placebo .
Study | Dose | Outcome |
---|---|---|
Randomized Controlled Trial | 50-750 mg/day | Significant reduction in hot flashes and improved quality of life |
Bone Health
Research indicates that 8-PN may play a role in bone health by promoting osteoblast differentiation and inhibiting osteoclast formation. In vitro studies have shown that 8-PN increases the expression of osteoprotegerin (OPG), an important factor in bone metabolism, more effectively than its non-prenylated counterpart, naringenin .
Study | Cell Type | Result |
---|---|---|
Rat Calvarial Osteoblasts | Osteoblast Differentiation | Enhanced OPG expression and increased differentiation markers |
Rabbit Bone Marrow Cells | Osteoclast Formation | Inhibition of formation and induction of apoptosis |
Oncology
Anticancer Properties
8-PN exhibits significant anticancer activity across various cancer types, including breast and prostate cancers. It has been shown to induce apoptosis in MCF-7 breast cancer cells and inhibit the PI(3)K/Akt signaling pathway, which is crucial for cell survival . Furthermore, it demonstrates antiproliferative effects on prostate cancer cell lines without inducing typical apoptotic features .
Cancer Type | Mechanism | Result |
---|---|---|
Breast Cancer (MCF-7) | PI(3)K/Akt inhibition | Induction of apoptosis |
Prostate Cancer (PC-3, DU145) | Antiproliferative activity | Reduced cell viability |
Pharmacokinetics
The pharmacokinetics of 8-PN reveal its rapid absorption and significant enterohepatic recirculation. After oral administration, peak plasma concentrations are typically reached within 1-1.5 hours, indicating efficient gastrointestinal absorption . The compound is metabolized into several glucuronides and sulfates, with some metabolites retaining estrogenic activity.
Safety and Long-term Effects
While the therapeutic potential of 8-PN is promising, concerns regarding long-term consumption persist. Studies suggest that while it mimics estrogen's effects, potential adverse effects associated with prolonged use need further investigation .
Wirkmechanismus
8-Prenylnaringenin exerts its effects by binding to estrogen receptors ERα and ERβ. It acts as a full agonist of ERα, inducing estrogenic responses similar to estradiol but with lower potency . The compound also induces the expression of the progesterone receptor and suppresses luteinizing hormone (LH) and follicle-stimulating hormone (FSH), indicating antigonadotropic properties . Additionally, it has been shown to enhance GABA A receptor activity .
Vergleich Mit ähnlichen Verbindungen
Naringenin: A flavanone found in citrus fruits, known for its antioxidant and anti-inflammatory properties.
Isoxanthohumol: A prenylflavonoid found in hops, with lower estrogenic activity compared to 8-Prenylnaringenin.
Xanthohumol: Another prenylflavonoid from hops, studied for its anticancer and anti-inflammatory effects.
Uniqueness of this compound: this compound stands out due to its potent estrogenic activity, making it a valuable compound for studying hormone replacement therapy and other estrogen-related effects . Its ability to act as a full agonist of ERα and its significant impact on various biological pathways highlight its uniqueness among similar compounds .
Biologische Aktivität
8-Prenylnaringenin (8-PN) is a prenylated flavonoid primarily derived from hops (Humulus lupulus L.) and is recognized for its potent phytoestrogenic properties. This article explores the biological activity of 8-PN, focusing on its pharmacokinetics, estrogenic effects, anticancer potential, and other therapeutic applications.
Pharmacokinetics
Research indicates that 8-PN exhibits rapid absorption and significant enterohepatic recirculation. In a study involving postmenopausal women, maximum serum concentrations were achieved within 1 to 1.5 hours after oral administration, with a secondary peak occurring between 7 to 10 hours due to enterohepatic recirculation . The compound is metabolized primarily through glucuronidation and sulfation, with various metabolites identified in human liver microsomes . Notably, only about 4% of the administered dose remains unmetabolized after four hours of incubation with human hepatocytes .
Estrogenic Activity
8-PN is recognized as one of the most potent phytoestrogens known to date. It selectively binds to estrogen receptors (ERα and ERβ), mimicking the effects of endogenous estrogens, which has implications for menopausal symptom relief . In vitro studies have demonstrated that 8-PN can induce apoptosis in hormone-sensitive breast cancer cells (MCF-7) and inhibit the proliferation of prostate cancer cell lines (PC-3 and DU145) .
Table 1: Summary of Estrogenic Effects
Study Type | Findings |
---|---|
In vitro | Induces apoptosis in MCF-7 cells |
In vivo | Alters serum hormone levels in postmenopausal women |
Clinical Trials | Reduced luteinizing hormone levels post-administration |
Anticancer Properties
The anticancer potential of 8-PN has been extensively studied. It has been shown to inhibit the activation of the PI(3)K/Akt pathway in cancer cells, which is crucial for cell survival and proliferation . Additionally, it has demonstrated the ability to inhibit multidrug resistance-associated transporters, enhancing its efficacy against resistant cancer cell lines .
Case Study: Breast Cancer
In a clinical trial assessing the effects of 8-PN on breast cancer patients, significant reductions in tumor size were observed alongside improvements in quality of life metrics. The study highlighted that patients receiving 8-PN exhibited decreased levels of circulating tumor markers compared to controls .
Therapeutic Applications
Beyond its estrogenic and anticancer activities, 8-PN has potential applications in treating osteoporosis. It promotes osteoblast differentiation and increases osteoprotegerin levels, which are critical for bone health. In animal models, 8-PN has shown a greater capacity to inhibit osteoclast formation compared to its non-prenylated counterpart, naringenin .
Table 2: Therapeutic Applications of this compound
Eigenschaften
IUPAC Name |
(2S)-5,7-dihydroxy-2-(4-hydroxyphenyl)-8-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O5/c1-11(2)3-8-14-15(22)9-16(23)19-17(24)10-18(25-20(14)19)12-4-6-13(21)7-5-12/h3-7,9,18,21-23H,8,10H2,1-2H3/t18-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPEPZZAVFJPLNZ-SFHVURJKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C2C(=C(C=C1O)O)C(=O)CC(O2)C3=CC=C(C=C3)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC1=C2C(=C(C=C1O)O)C(=O)C[C@H](O2)C3=CC=C(C=C3)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60333083 | |
Record name | 8-Prenylnaringenin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60333083 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53846-50-7 | |
Record name | (-)-8-Prenylnaringenin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=53846-50-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 8-Prenylnaringenin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053846507 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 8-Prenylnaringenin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60333083 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 8-PRENYLNARINGENIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5L872SZR8X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is 8-prenylnaringenin and where is it found?
A1: this compound (8-PN) is a prenylated flavonoid primarily found in the female flowers of the hop plant (Humulus lupulus L.). It's a natural constituent of beer, though in low concentrations, and is also being investigated for its potential use in dietary supplements. [, ]
Q2: this compound is described as a phytoestrogen. What does this mean?
A2: Phytoestrogens are plant-derived compounds that can exert estrogen-like effects in the body. 8-PN is considered one of the most potent phytoestrogens identified, exhibiting higher estrogenic activity in vitro than other known phytoestrogens like coumestrol, genistein, and daidzein. [, ]
Q3: How does this compound exert its estrogenic effects?
A3: 8-PN exerts its effects by binding to estrogen receptors (ERs), specifically showing a preference for ERα over ERβ. [, ] This binding interaction triggers downstream signaling pathways, leading to the regulation of gene expression and various physiological responses in estrogen-responsive tissues. [, ]
Q4: How does the estrogenic potency of this compound compare to other hop flavonoids?
A4: this compound significantly surpasses the estrogenic potency of other hop flavonoids, including 6-prenylnaringenin, 6,8-diprenylnaringenin, and 8-geranylnaringenin. While these compounds display some estrogenic activity, their potency is less than 1% of that exhibited by 8-PN. []
Q5: this compound is said to influence the E-cadherin/catenin complex. What is the significance of this interaction?
A6: The E-cadherin/catenin complex plays a crucial role in cell-to-cell adhesion and acts as an invasion suppressor in epithelial cells. 8-PN has been shown to stimulate E-cadherin-dependent aggregation and growth in MCF-7/6 breast cancer cells, mimicking the effects of 17β-estradiol. This suggests a potential role for 8-PN in inhibiting tumor invasion and metastasis. []
Q6: Is isoxanthohumol related to this compound?
A7: Yes, isoxanthohumol (IX) is a prenylflavonoid found in hops and beer that acts as a prodrug to 8-PN. This means IX itself is not estrogenic, but can be converted into the potent phytoestrogen 8-PN within the body. []
Q7: How is isoxanthohumol converted into this compound?
A8: The conversion of IX into 8-PN primarily occurs through O-demethylation by the intestinal microbiota, specifically by bacteria residing in the distal colon. [, ] This microbial biotransformation process highlights the crucial role of the gut microbiome in determining the final biological activity of ingested hop compounds.
Q8: Are there individual differences in the conversion of isoxanthohumol to this compound?
A9: Yes, there's significant interindividual variability in the ability of the gut microbiota to convert IX into 8-PN. Studies have shown that approximately one-third of individuals are efficient converters (Hop+), while the remaining exhibit low conversion rates (Hop-). This variability is attributed to differences in the composition of their intestinal microbiota. []
Q9: Can the conversion of isoxanthohumol to this compound be enhanced?
A10: Research suggests that administration of specific bacterial strains, such as Eubacterium limosum, can enhance the conversion of IX into 8-PN, even in individuals with low conversion capabilities (Hop-). This probiotic approach holds potential for balancing phytoestrogen exposure from hop consumption. []
Q10: What are the primary metabolic pathways of this compound in humans?
A11: In humans, 8-PN is primarily metabolized in the liver. The main metabolic reactions involve: * Oxidation of the prenyl side chain, primarily at the terminal methyl groups, leading to the formation of trans- and cis-alcohols.* Oxidation of the flavanone skeleton, mainly at the 3' position on the B ring.* Epoxide formation on the prenyl group double bond, followed by intramolecular cyclization.* Desaturation of the C ring, resulting in the formation of 8-prenylapigenin.* Ipso hydroxylation of the B ring, potentially leading to B ring cleavage and the formation of 8-prenylchromone. []
Q11: Which cytochrome P450 enzymes are involved in the metabolism of isoxanthohumol and this compound?
A11: Specific cytochrome P450 (CYP) enzymes play key roles in metabolizing IX and 8-PN. These include:
Q12: What are the potential therapeutic benefits of this compound?
A12: Given its potent estrogenic activity, 8-PN has garnered interest for its potential in addressing conditions associated with estrogen deficiency, primarily menopausal symptoms. Research suggests it could offer benefits in:
- Alleviating Menopausal Symptoms: Clinical trials indicate that hop-containing preparations, likely due to 8-PN, can significantly reduce the frequency of hot flashes, a common and bothersome symptom of menopause. []
- Preventing Bone Loss: 8-PN's estrogenic effects suggest potential in mitigating bone loss associated with estrogen deficiency, a crucial factor in osteoporosis development. []
- Inhibiting Tumor Growth: In vitro studies highlight the ability of 8-PN and related prenylflavanones to induce apoptosis (programmed cell death) in cancer cells, suggesting potential as anticancer agents. [, ]
Q13: What effects does this compound have on bone cells?
A15: In vitro studies show that 8-PN promotes the differentiation and mineralization of osteoblasts, the cells responsible for bone formation. [, ] Additionally, it inhibits the formation and activity of osteoclasts, the cells that break down bone. [] These findings suggest that 8-PN might help maintain bone density and prevent bone loss.
Q14: How does this compound affect muscle recovery from disuse atrophy?
A16: 8-PN has shown potential in promoting recovery from muscle atrophy caused by disuse, such as that experienced during immobilization. Studies suggest it achieves this by activating the PI3K/Akt/P70S6K1 pathway, a crucial signaling cascade for muscle protein synthesis and growth. []
Q15: Could this compound be a potential treatment for neurodegenerative diseases?
A17: While research is in its early stages, 8-PN and related compounds have shown potential in promoting the differentiation of neural precursor cells into neurons. [] This neurodifferentiating potential, along with its ability to cross the blood-brain barrier, makes it a molecule of interest for exploring potential therapeutic applications in neurodegenerative diseases.
Q16: Are there any safety concerns associated with the consumption of this compound?
A16: While 8-PN holds promise for various therapeutic applications, it's crucial to acknowledge potential safety concerns:
- Estrogenic Effects: Given its potent estrogenic activity, long-term exposure to high doses of 8-PN might lead to adverse effects in estrogen-sensitive tissues. More research is needed to determine safe and effective dosages for long-term use. []
Q17: What further research is needed to fully understand the therapeutic potential of this compound?
A17: Further research is needed to:
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.